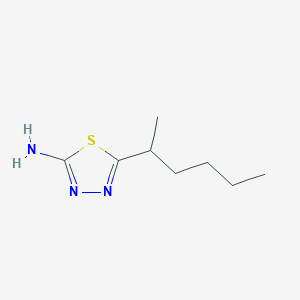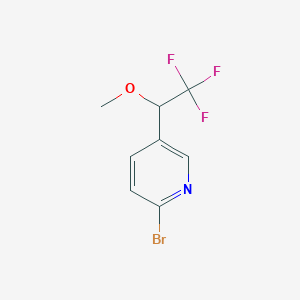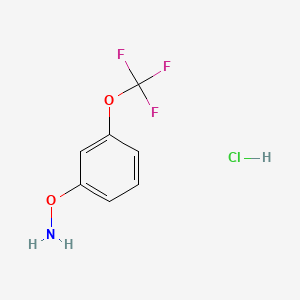
7-Bromo-5,6-dimethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,6-dimethylbenzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The compound this compound features a bromine atom and two methyl groups attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 7-Bromo-5,6-dimethylbenzimidazole typically involves the bromination of 5,6-dimethylbenzimidazole. One common method includes the reaction of 5,6-dimethylbenzimidazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or acetic acid, and the temperature is maintained to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
7-Bromo-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions and can lead to the formation of various substituted benzimidazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often require palladium catalysts and specific ligands to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 7-azido-5,6-dimethylbenzimidazole, while coupling with phenylboronic acid in a Suzuki reaction can produce 7-phenyl-5,6-dimethylbenzimidazole.
Scientific Research Applications
7-Bromo-5,6-dimethylbenzimidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to other bioactive benzimidazole derivatives, this compound is investigated for its potential use in drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-dimethylbenzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
7-Bromo-5,6-dimethylbenzimidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethylbenzimidazole: Lacks the bromine atom, which can significantly alter its chemical and biological properties.
7-Chloro-5,6-dimethylbenzimidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
2-Phenylbenzimidazole:
The uniqueness of this compound lies in the presence of the bromine atom, which can enhance its reactivity in certain chemical reactions and potentially improve its biological activity compared to other derivatives.
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
HOBWEGWEASRUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)Br)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
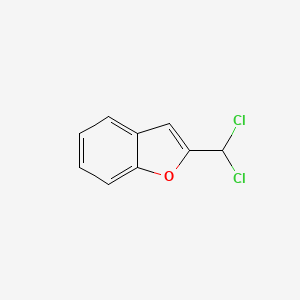
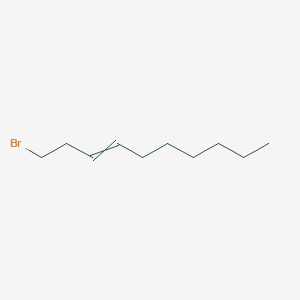
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)
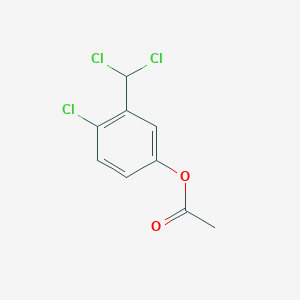

![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)
![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)

![3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)
